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Compound of Interest

Compound Name: (2-Chlorophenyl)diphenylmethanol

Cat. No.: B1676089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of

(2-Chlorophenyl)diphenylmethanol, a compound of interest in pharmaceutical research and

development, notably as an impurity of the antifungal agent clotrimazole. This document details

its core chemical properties, predicted fragmentation patterns under electron ionization, and

standardized experimental protocols for its analysis.

Compound Overview
(2-Chlorophenyl)diphenylmethanol, also known as o-chlorotriphenylmethanol or clotrimazole

impurity A, is a triarylmethanol derivative. Its structure, featuring a central carbon bonded to a

hydroxyl group, two phenyl rings, and a 2-chlorophenyl group, dictates its chemical behavior

and fragmentation in mass spectrometry.

Table 1: Core Properties of (2-Chlorophenyl)diphenylmethanol
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Property Value Reference

IUPAC Name
(2-chlorophenyl)

(diphenyl)methanol
[1]

Synonyms

o-

Chlorophenyldiphenylmethanol

, 2-Chlorotritanol

[1][2]

Molecular Formula C₁₉H₁₅ClO [1][2]

Molecular Weight 294.77 g/mol [3][4]

CAS Number 66774-02-5 [1][2][3][4]

Predicted Electron Ionization Mass Spectrum and
Fragmentation Pathway
While a publicly available, detailed mass spectrum for (2-Chlorophenyl)diphenylmethanol is
not readily accessible, a fragmentation pattern can be predicted based on the principles of

mass spectrometry for alcohols and chlorinated compounds. Upon electron ionization (EI), the

molecule is expected to form a molecular ion (M⁺˙) which then undergoes a series of

fragmentation events.

The primary fragmentation pathways for alcohols are α-cleavage and dehydration. For

chlorinated compounds, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1

ratio) will result in characteristic M+2 isotope patterns for chlorine-containing fragments.

Table 2: Predicted Major Ions in the Mass Spectrum of (2-Chlorophenyl)diphenylmethanol
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m/z (predicted) Ion Structure Fragmentation Pathway

294/296 [C₁₉H₁₅ClO]⁺˙ Molecular Ion (M⁺˙)

277/279 [C₁₉H₁₄Cl]⁺ Loss of hydroxyl radical (•OH)

259 [C₁₉H₁₅O]⁺ Loss of chlorine radical (•Cl)

217 [C₁₃H₉Cl]⁺˙
Loss of a phenyl radical and

water

181 [C₁₃H₉O]⁺ Loss of the chlorophenyl group

165 [C₁₃H₉]⁺ Benzhydryl cation

111/113 [C₆H₄Cl]⁺ Chlorophenyl cation

77 [C₆H₅]⁺ Phenyl cation

[C₁₉H₁₅ClO]⁺˙
m/z 294/296

Molecular Ion

[C₁₉H₁₄Cl]⁺
m/z 277/279

- •OH

[C₁₉H₁₅O]⁺
m/z 259

- •Cl

[C₁₃H₉Cl]⁺˙
m/z 217

- C₆H₅•, H₂O

[C₁₃H₉]⁺
m/z 165

- HCl, C₆H₄

[C₆H₄Cl]⁺
m/z 111/113

- C₁₃H₁₀

[C₁₃H₉O]⁺
m/z 181

- C₆H₄

[C₆H₅]⁺
m/z 77

- C₁₃H₁₀O

Click to download full resolution via product page

Caption: General workflow for the GC-MS analysis of (2-Chlorophenyl)diphenylmethanol.
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Data Interpretation and System Suitability
Identification: The identification of (2-Chlorophenyl)diphenylmethanol can be confirmed by

comparing the retention time and the mass spectrum of the sample with that of a certified

reference standard. The presence of the characteristic molecular ion peak (m/z 294/296) and

the predicted fragment ions will provide a high degree of confidence in the identification.

Quantification: For quantitative analysis, a calibration curve should be constructed by plotting

the peak area of a characteristic ion (e.g., the base peak) against the concentration of the

reference standard.

System Suitability: Before sample analysis, the performance of the GC-MS system should be

verified. This can be achieved by injecting a system suitability solution containing the analyte

and an internal standard. The resolution, peak shape, and signal-to-noise ratio should meet

predefined criteria.

Conclusion
This technical guide provides a foundational understanding of the mass spectrometric analysis

of (2-Chlorophenyl)diphenylmethanol. While a definitive, published mass spectrum is not

currently available, the predicted fragmentation pattern, based on established chemical

principles, offers valuable guidance for its identification. The provided experimental protocol,

though general, serves as a robust starting point for method development and validation in a

research or quality control setting. For definitive structural elucidation and quantitative analysis,

it is recommended to obtain a certified reference standard and perform in-house validation of

the analytical method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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